2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile

Prion Disease Surface Plasmon Resonance (SPR) huPrPC Binding

2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile (CAS 321430-61-9) is a synthetic small molecule composed of a pyridine-3,5-dicarbonitrile core with a 2,6-dichlorobenzyl thioether substituent. It belongs to a broader class of 2-thio-substituted pyridine-3,5-dicarbonitriles that have been investigated as potential prion disease therapeutics, functioning as binders to human prion protein (huPrPC).

Molecular Formula C14H7Cl2N3S
Molecular Weight 320.2 g/mol
CAS No. 321430-61-9
Cat. No. B3035444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile
CAS321430-61-9
Molecular FormulaC14H7Cl2N3S
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CSC2=C(C=C(C=N2)C#N)C#N)Cl
InChIInChI=1S/C14H7Cl2N3S/c15-12-2-1-3-13(16)11(12)8-20-14-10(6-18)4-9(5-17)7-19-14/h1-4,7H,8H2
InChIKeyZDNYUGPEJIXQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

321430-61-9: Core Properties and Research Context for 2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile


2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile (CAS 321430-61-9) is a synthetic small molecule composed of a pyridine-3,5-dicarbonitrile core with a 2,6-dichlorobenzyl thioether substituent . It belongs to a broader class of 2-thio-substituted pyridine-3,5-dicarbonitriles that have been investigated as potential prion disease therapeutics, functioning as binders to human prion protein (huPrPC) [1]. The compound has a molecular weight of 320.20 g/mol and is characterized by moderate lipophilicity, making it suitable for studies involving cellular permeability and protein binding interactions .

Why a Standard '2-Thio-Pyridine-3,5-Dicarbonitrile' Cannot Replace 321430-61-9


Generic substitution within the 2-thio-pyridine-3,5-dicarbonitrile class is not feasible due to the profound impact of the 2-substituent on biological target binding. A comprehensive structure-activity relationship (SAR) study on this scaffold demonstrated that varying the 2-thio substituent drastically alters binding affinity for the prion protein (PrP). In a surface plasmon resonance (SPR) screen of 45 analogs, only 19 compounds showed binding, with activities ranging from weak to strong [1]. This data explicitly shows that small structural changes, such as the specific 2,6-dichlorobenzyl group on compound 321430-61-9, are critical deterministic factors for bioactivity and cannot be assumed interchangeable with unsubstituted benzyl or other alkyl-thio analogs [1].

Quantitative Differentiation of 321430-61-9: Evidence for Scientific and Procurement Decisions


Binding Affinity to Human Prion Protein (huPrPC) vs. Closest Structural Analogs

In a direct head-to-head screen, compound 321430-61-9 was one of 45 pyridine dicarbonitrile analogs tested for binding to huPrPC via SPR. While the lead compound in the series, 2-((4-chlorobenzyl)thio)pyridine-3,5-dicarbonitrile, showed a strong response, 321430-61-9 demonstrated moderate binding, which was a distinct result differentiating it from the majority of the library that showed weak or no binding [1]. This quantitative SPR signal confirms a specific interaction profile for the 2,6-dichloro substitution pattern.

Prion Disease Surface Plasmon Resonance (SPR) huPrPC Binding

Computational LogP and Lipophilicity Advantage Over Des-Chloro Analogs

The 2,6-dichlorobenzyl substitution pattern of 321430-61-9 significantly elevates its lipophilicity compared to its non-chlorinated benzyl analog. This property difference is quantifiable through in silico predictions, which directly impacts membrane permeability and non-specific protein binding [1].

Physicochemical Properties Lipophilicity Drug-likeness

Class-Level PrPSc Inhibition Superiority Over Standard Structures

The pyridine-3,5-dicarbonitrile class, to which 321430-61-9 belongs, was identified through an SAR investigation that led to the discovery of a new inhibitor of PrPSc (the disease-causing prion isoform) accumulation in cells [1]. This activity represents a significant advancement over earlier, structurally distinct lead scaffolds like quinacrine, which failed in clinical trials for prion diseases.

Prion Disease Scrapie Isoform Inhibition Cellular Assay

Procurement-Driven Application Scenarios for 2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile


Mechanistic Prion Disease Research: Cellular PrPSc Inhibition Studies

Laboratories investigating the mechanisms of prion protein misfolding and propagation can utilize 321430-61-9 as a characterized binder of huPrPC [1]. Its moderate, reproducible binding profile makes it a useful tool for probing the relationship between PrPC affinity and cellular PrPSc inhibition, serving as a critical comparator to stronger and weaker binders within the same library [1].

SAR Expansion and Lead Optimization in Neurodegeneration

Medicinal chemistry teams focusing on neurodegeneration can procure 321430-61-9 as a key intermediate for SAR expansion. Its specific 2,6-dichlorobenzyl substitution provides a defined lipophilicity benchmark (cLogP ~4.2) . This allows for systematic modification to balance potency and pharmacokinetic properties, using the compound as a consistent control in iterative analog libraries.

Development of SPR-Based Binding Assays for Proteinopathies

Biophysics groups developing surface plasmon resonance (SPR) assays for other proteinopathies (e.g., Alzheimer's, Parkinson's) can use 321430-61-9 as a positive control or reference compound for method development. Its known, moderate binding response to PrP provides a reliable performance benchmark for assay sensitivity and variability [1].

Teaching and Protocol Standardization in Academic Screening Labs

Due to its well-defined structure, commercial availability with high purity (NLT 98%) , and placement within a published, peer-reviewed screening cascade, this compound is an excellent choice for educational laboratories standardizing multi-component reaction (MCR) synthesis or in vitro binding assay protocols in an academic setting.

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